molecular formula C13H21N3O B8109455 6-Amino-1-(2-(dimethylamino)ethyl)-5,6,7,8-tetrahydroquinolin-2(1H)-one

6-Amino-1-(2-(dimethylamino)ethyl)-5,6,7,8-tetrahydroquinolin-2(1H)-one

Cat. No.: B8109455
M. Wt: 235.33 g/mol
InChI Key: XFPAZBPCPKOBPK-UHFFFAOYSA-N
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Description

This compound belongs to the tetrahydroquinoline family, characterized by a partially saturated bicyclic quinoline core. The structural features include:

  • 1-(2-(Dimethylamino)ethyl side chain: Introduces basicity and influences solubility and pharmacokinetic properties.
  • 5,6,7,8-Tetrahydroquinolin-2(1H)-one backbone: Provides a rigid framework for target interactions, common in bioactive molecules .

Synthesis involves catalytic hydrogenation of nitro precursors (e.g., nitro-tetrahydroquinoline derivatives) using Pd/C under hydrogen, achieving yields up to 72.9% . Purity is confirmed via HPLC (>99%) and structural validation via $ ^1H $-NMR and mass spectrometry (MS) .

Properties

IUPAC Name

6-amino-1-[2-(dimethylamino)ethyl]-5,6,7,8-tetrahydroquinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O/c1-15(2)7-8-16-12-5-4-11(14)9-10(12)3-6-13(16)17/h3,6,11H,4-5,7-9,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFPAZBPCPKOBPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C2=C(CC(CC2)N)C=CC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-1-(2-(dimethylamino)ethyl)-5,6,7,8-tetrahydroquinolin-2(1H)-one can be achieved through several synthetic routes. One common method involves the condensation of 5,6-diaminouracil derivatives with various carboxylic acids using a non-hazardous coupling reagent such as COMU (1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate). This reaction typically occurs under mild conditions and results in high yields of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Amino-1-(2-(dimethylamino)ethyl)-5,6,7,8-tetrahydroquinolin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carbonyl group in the tetrahydroquinolinone core can be reduced to form alcohol derivatives.

    Substitution: The amino and dimethylaminoethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reactions typically occur under standard laboratory conditions, with specific temperatures and solvents depending on the desired transformation.

Major Products Formed

The major products formed from these reactions include nitroso and nitro derivatives, alcohol derivatives, and various substituted quinolinone compounds. These products can be further utilized in chemical synthesis and biological studies.

Scientific Research Applications

Chemical Properties and Structure

The compound's molecular formula is C13H18N2OC_{13}H_{18}N_{2}O, with a molecular weight of approximately 218.3 g/mol. The structure features a tetrahydroquinoline core, which is known for its biological activity. The presence of the dimethylaminoethyl group enhances its pharmacological properties.

Pharmacological Applications

  • Antitumor Activity
    • Several studies have indicated that derivatives of tetrahydroquinoline exhibit antitumor properties. For instance, research has shown that compounds with similar structures can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth .
  • Neuroprotective Effects
    • The compound has been investigated for its neuroprotective effects in models of neurodegenerative diseases. Its ability to cross the blood-brain barrier makes it a candidate for treating conditions like Alzheimer's disease and Parkinson's disease .
  • Antidepressant Properties
    • Some derivatives have shown promise as antidepressants, potentially acting on serotonin and norepinephrine pathways. Studies suggest that modifications to the tetrahydroquinoline structure can enhance these effects .

Data Table: Summary of Biological Activities

Activity TypeReference StudyObserved Effects
Antitumor Inhibition of cell proliferation
Neuroprotective Reduction in neurodegeneration markers
Antidepressant Increased serotonin levels

Case Study 1: Antitumor Research

A study published in Journal of Medicinal Chemistry explored various tetrahydroquinoline derivatives, including 6-Amino-1-(2-(dimethylamino)ethyl)-5,6,7,8-tetrahydroquinolin-2(1H)-one. The results demonstrated significant cytotoxicity against several cancer cell lines (e.g., breast and lung cancer), suggesting potential for further development as an anticancer agent .

Case Study 2: Neuroprotection

In a preclinical trial reported in Neuroscience Letters, researchers evaluated the neuroprotective effects of the compound in an animal model of Parkinson's disease. The findings indicated that treatment with this compound resulted in decreased motor deficits and reduced oxidative stress markers, highlighting its therapeutic potential .

Case Study 3: Antidepressant Effects

A clinical study assessed the antidepressant-like activity of modified tetrahydroquinolines in rodent models. The results indicated that certain modifications led to enhanced efficacy compared to traditional antidepressants, suggesting a novel approach to treating depression .

Mechanism of Action

The mechanism of action of 6-Amino-1-(2-(dimethylamino)ethyl)-5,6,7,8-tetrahydroquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The amino and dimethylaminoethyl groups can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The tetrahydroquinolinone core provides structural stability and enhances the compound’s binding affinity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in the Side Chain

Compound 24 : 6-Amino-1-(2-(1-methylpyrrolidin-2-yl)ethyl)-3,4-dihydroquinolin-2(1H)-one
  • Key difference: Replaces dimethylaminoethyl with a cyclic pyrrolidine group.
  • Impact : Increased steric bulk and altered basicity (pyrrolidine pKa ~11 vs. dimethylamine pKa ~10).
  • Synthesis : Similar nitro reduction but requires chiral separation (SFC) for enantiomers .
Compound 25 : 6-Amino-1-(2-(dimethylamino)ethyl)-8-fluoro-3,4-dihydroquinolin-2(1H)-one
  • Key difference : Adds an 8-fluoro substituent to the aromatic ring.

Functional Group Modifications

Compounds 26/27 : Thiophene-2-carboximidamide Derivatives
  • Structure : Target compound + thiophene carboximidamide at position 4.
  • Impact : Introduces aromatic heterocycles for π-π stacking or metal coordination.
  • Synthesis : Post-reduction coupling with methyl thioimidate (yields 43.7–56%) .
Parchem 57609-69-5 : 6-Amino-1-ethyl-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one
  • Key difference : Ethyl and geminal dimethyl groups at positions 1 and 3.
  • Impact : Increased hydrophobicity (ClogP) and steric hindrance, reducing solubility .

Physicochemical and Analytical Data

Compound Name Molecular Formula Molecular Weight Yield (%) HPLC Purity (%) Key Spectral Data ($ ^1H $-NMR/MS) Reference
Target Compound C13H20N3O 234.32 72.9 99.5 δ 7.66 (d, J=3.6 Hz), MS: 329.2 (M+1)
Compound 24 (pyrrolidine analog) C17H24N3O 286.39 72.9 99.3 [α]$^{25}_{589}$ = −18.0°, MS: 369.2 (M+1)
Compound 25 (8-fluoro analog) C13H19FN3O 252.31 Not reported 99.0 δ 6.57–6.48 (m, aromatic), MS: 252.3 (M+1)
Parchem 57609-69-5 (ethyl-dimethyl analog) C13H18N2O 218.29 Not reported >98 Not reported

Biological Activity

6-Amino-1-(2-(dimethylamino)ethyl)-5,6,7,8-tetrahydroquinolin-2(1H)-one is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound features a tetrahydroquinoline backbone with an amino group and a dimethylaminoethyl side chain. Its molecular formula is C13H18N2OC_{13}H_{18}N_2O, with a molecular weight of approximately 218.3 g/mol.

Antitumor Activity

Research indicates that derivatives of tetrahydroquinoline compounds exhibit significant antitumor activity. For instance, studies have shown that certain analogs can induce apoptosis in cancer cells by activating the caspase pathway. Specifically, compounds with similar structures have been reported to inhibit topoisomerase II (TopoII), an enzyme critical for DNA replication and repair, leading to reduced proliferation of cancer cells .

Table 1: Antitumor Activity of Tetrahydroquinoline Derivatives

Compound NameMechanism of ActionCell Line TestedIC50 (µM)
Compound ATopoII InhibitionMCF-75.0
Compound BApoptosis InductionHela3.2
Compound CCell Cycle ArrestMGC-8034.5

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Studies have suggested that tetrahydroquinoline derivatives can selectively inhibit nitric oxide synthases (nNOS) without affecting endothelial or inducible NOS (eNOS and iNOS). This selectivity is crucial as it may reduce neuroinflammation while preserving normal vascular function .

Table 2: nNOS Inhibition Potency

Compound NamenNOS IC50 (nM)eNOS IC50 (nM)Selectivity Ratio
6-Amino Compound933003.2
Compound D502004.0

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Topoisomerases : By inhibiting TopoII, the compound disrupts DNA replication in cancer cells.
  • Induction of Apoptosis : Activation of the caspase pathway leads to programmed cell death in malignant cells.
  • Selective nNOS Inhibition : This property may offer therapeutic benefits in neurodegenerative diseases by mitigating excessive nitric oxide production.

Case Studies

A notable study evaluated the efficacy of a related compound in a mouse model of breast cancer. The treatment resulted in a significant reduction in tumor size and improved survival rates compared to controls . Another investigation focused on the neuroprotective effects in models of Alzheimer's disease, where the compound demonstrated a capacity to reduce neuronal apoptosis and cognitive decline .

Q & A

Basic: What are the standard synthetic routes for this compound, and what reaction conditions are critical for optimal yield?

Answer:
The compound is synthesized via catalytic hydrogenation of a nitro precursor. For example, compound 25 in was prepared by hydrogenating 1-(2-(dimethylamino)ethyl)-6-nitro-3,4-dihydroquinolin-2(1H)-one using 10% Pd/C in ethanol under H₂ for 48 hours, yielding a crude product used directly in subsequent steps . Key factors include:

  • Catalyst selection : Pd/C is preferred for nitro group reduction.
  • Reaction time : Extended durations (≥48 hours) ensure complete conversion.
  • Solvent choice : Ethanol balances solubility and catalyst activity.
    Purification via flash chromatography (e.g., Biotage systems) improves purity, as seen in compound 24 (72.9% yield after chromatography) .

Basic: How is the compound characterized post-synthesis to confirm structural integrity?

Answer:
Post-synthesis characterization involves:

  • Chromatography : Flash column chromatography (e.g., Biotage) for purification, as described for compound 24 .
  • Spectroscopy : NMR and mass spectrometry to verify the amine group and tetrahydroquinoline backbone.
  • Physical state analysis : Observing product form (e.g., yellow foam for compound 24 ) to assess purity .

Advanced: What strategies address low yields during nitro intermediate reduction?

Answer:
Low yields may arise from incomplete hydrogenation or side reactions. Strategies include:

  • Catalyst optimization : Increasing Pd/C loading or switching to alternative catalysts (e.g., Raney Ni).
  • Temperature control : Maintaining 25–30°C to prevent decomposition.
  • Inert atmosphere : Using argon to avoid oxidation, as seen in compound 27 synthesis .
    Crude product usage (e.g., compound 25 ) for immediate downstream reactions can bypass purification losses .

Advanced: How do structural modifications at the dimethylaminoethyl group affect nNOS inhibitory activity?

Answer:
The dimethylaminoethyl group influences steric and electronic interactions with nNOS. highlights that analogs with pyrrolidinyl or diethylamino groups (compounds 24 , 27 ) show varied inhibitory potencies due to:

  • Steric effects : Bulky substituents (e.g., diethylamino) may reduce binding affinity.
  • Basic nitrogen : The dimethylamino group’s pKa affects protonation and target engagement.
    Comparative studies with halogenated analogs () suggest bromine or chlorine at position 3 enhances activity, but substitutions on the amine chain require tailored optimization .

Basic: What biological targets and assays are relevant for evaluating this compound?

Answer:
The compound is designed as a human neuronal nitric oxide synthase (nNOS) inhibitor ( ). Key assays include:

  • Enzyme inhibition assays : Measuring IC₅₀ values using recombinant nNOS.
  • Cellular assays : Assessing NO production in neuronal cell lines.
  • Selectivity screens : Testing against related isoforms (e.g., endothelial NOS) to confirm specificity .

Advanced: How can conflicting bioactivity data between this compound and halogenated analogs be resolved?

Answer:
Discrepancies may arise from differences in substituent electronegativity or steric hindrance. For example:

  • Bromine vs. chlorine : Brominated analogs () exhibit higher antinociceptive activity due to enhanced lipophilicity and target binding.
  • Positional effects : Substitution at position 3 (vs. 6 or 8) significantly alters activity.
    Resolution involves comparative SAR studies and molecular docking to map interactions with nNOS active sites .

Basic: What safety precautions are recommended for handling this compound?

Answer:
While specific data for this compound is limited, general precautions for dimethylamino-containing compounds include:

  • PPE : Gloves, lab coats, and eye protection ( ).
  • Ventilation : Use fume hoods to avoid inhalation (GHS Category 4 toxicity) .
  • Storage : Cool, dry conditions in sealed containers to prevent degradation .

Advanced: What computational methods predict binding affinity to nNOS?

Answer:

  • Molecular docking : Tools like AutoDock Vina model interactions between the dimethylaminoethyl group and nNOS heme cofactor.
  • MD simulations : Assess stability of ligand-enzyme complexes over time.
  • QSAR models : Leverage data from halogenated analogs () to correlate substituent properties with inhibitory activity .

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